molecular formula C10H18O2 B8289003 2-(4-Methyl-4-pentenyl)-2-methyl-1,3-dioxolane

2-(4-Methyl-4-pentenyl)-2-methyl-1,3-dioxolane

Cat. No. B8289003
M. Wt: 170.25 g/mol
InChI Key: VZUGAJIKBVMJFY-UHFFFAOYSA-N
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Patent
US04256644

Procedure details

A solution of 6,6-ethylenedioxy-2-methyl-hept-1-ene (12.2 g) in acetone (300 ml) and 10% hydrochloric acid (12 ml) is stirred at room temperature for 1.5 hours. The reaction is neutralized to pH 7 with a sodium bicarbonate solution and the resulting solids are filtered. The acetone is removed in vacuo and the residue is partitioned between ether and brine. The ether extract is dried (Na2SO4) and evaporated in vacuo to give 2-methyl-6-oxo-hept-1-ene as a pale yellow liquid (6.4 g), nmr (CDCl3,δ) 1.7 (br s, CH3 --C=), 2.12 (s, CH3C=O), 2.4 (t, J=6 Hz, CH2C=O), 4.69 (br s, 2H, H2C=C).
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1CO[C:3]([CH3:10])([CH2:4][CH2:5][CH2:6][C:7]([CH3:9])=[CH2:8])[O:2]1.C(=O)(O)[O-].[Na+]>CC(C)=O.Cl>[CH3:9][C:7]([CH2:6][CH2:5][CH2:4][C:3](=[O:2])[CH3:10])=[CH2:8] |f:1.2|

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
C1OC(CCCC(=C)C)(C)OC1
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
12 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting solids are filtered
CUSTOM
Type
CUSTOM
Details
The acetone is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between ether and brine
EXTRACTION
Type
EXTRACTION
Details
The ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC(=C)CCCC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.